4-Octylresorcinol

Overview

Description

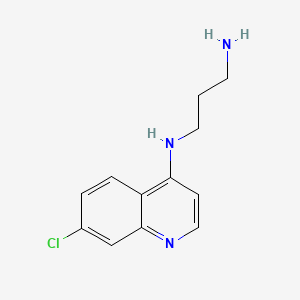

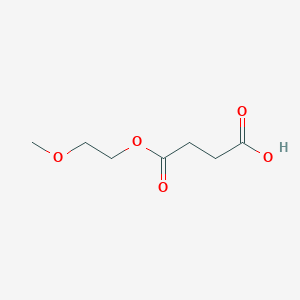

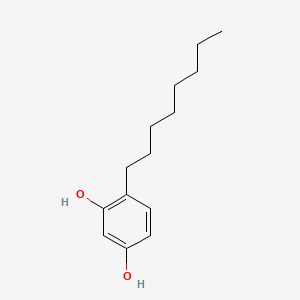

4-Octylresorcinol, also known as this compound or 4-OR, is an organic compound that belongs to the family of resorcinols. It is a colorless and odorless crystalline solid with a molecular formula of C8H14O2. 4-OR is a derivative of resorcinol, a naturally occurring phenol found in plants, and is commonly used in a variety of applications, including as a dye, a preservative, and a disinfectant. 4-OR has been used in scientific research due to its potential therapeutic and pharmaceutical applications.

Scientific Research Applications

Environmental Implications and Endocrine Interference

4-tert-Octylphenol, closely related to 4-Octylresorcinol, is primarily a degradation product of non-ionic surfactants used in numerous industrial applications. Detected across various environmental compartments, this compound exhibits multimedia characteristics. Although biodegradable, some of its degradation products pose greater toxicity than the parent compound. The endocrine-disrupting capabilities of 4-tert-Octylphenol, particularly its estrogen-like activity, have raised health and ecological concerns due to its influence on sexual development and reproduction in humans and other species. Techniques such as wastewater treatment utilizing plant enzymes like peroxidases show promise in removing 4-tert-Octylphenol, producing less toxic byproducts. However, these techniques require further development for large-scale application. The understanding of its endocrine activities is still inadequate, complicating the comprehension of its toxicity and potentially hindering efforts to eliminate this compound from the environment (Olaniyan, Okoh, Mkwetshana, & Okoh, 2020).

Biodegradation of Endocrine-Disrupting Chemicals

The widespread distribution of long-chain alkylphenols, such as nonylphenols and octylphenols, in various environments and their contamination in foods have raised significant health concerns. These compounds are known for their estrogen-like activity, posing risks to sexual development and reproduction. The review by Huang, Tuan, & Lee (2016) emphasizes the need for further research into the long-term exposure of these chemicals to evaluate potential health risks to humans comprehensively. The diverse biodegradation mechanisms highlighted in this review offer insights into reducing the adverse health effects from these estrogen-like alkylphenols, indicating a possible avenue for mitigating their impact on human health and the environment (Huang, Tuan, & Lee, 2016).

Safety and Hazards

Mechanism of Action

Target of Action

4-Octylresorcinol, also known as 4-n-butylresorcinol, primarily targets tyrosinase and tyrosinase-related protein-1 . These enzymes play a crucial role in the synthesis of melanin, a pigment responsible for the color of skin, hair, and eyes.

Mode of Action

This compound acts as a tyrosinase inhibitor . It binds to the tyrosinase enzyme, preventing it from catalyzing the oxidation of tyrosine to DOPA, a key step in melanin synthesis . This results in a decrease in melanin production, leading to a lightening effect on the skin .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the melanogenesis pathway . By inhibiting tyrosinase, this compound disrupts the conversion of tyrosine to DOPA, thereby reducing the production of melanin . This leads to a decrease in skin pigmentation .

Result of Action

The primary result of this compound’s action is a reduction in skin pigmentation . By inhibiting tyrosinase, it decreases melanin production, leading to a lightening of the skin . This makes it effective in treating conditions like melasma, a common skin disorder characterized by dark, discolored patches on the skin .

Biochemical Analysis

Biochemical Properties

4-Octylresorcinol plays a significant role in biochemical reactions, particularly due to its ability to interact with various enzymes and proteins. One of the primary interactions is with the enzyme tyrosinase, which is crucial in the synthesis of melanin. This compound acts as a tyrosinase inhibitor, thereby reducing melanin production. This property makes it a valuable ingredient in cosmetic products aimed at skin lightening and treating hyperpigmentation .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to inhibit the NF-κB signaling pathway, which plays a role in inflammation and immune responses. By inhibiting this pathway, this compound can reduce the production of pro-inflammatory cytokines such as TNF-α and IL1β. Additionally, it affects gene expression related to oxidative stress and inflammation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of tyrosinase, inhibiting its activity and thus reducing melanin synthesis. Furthermore, it interacts with other biomolecules, such as NF-κB, by preventing its phosphorylation and subsequent activation. This inhibition leads to a decrease in the expression of genes involved in inflammation and oxidative stress .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. It has been found to be relatively stable, with minimal degradation over time. Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of melanin production and reduced inflammatory responses. These effects have been observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits tyrosinase activity and reduces melanin production without causing significant toxicity. At higher doses, it can lead to adverse effects such as skin irritation and potential toxicity. It is crucial to determine the optimal dosage to balance efficacy and safety .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its role as a tyrosinase inhibitor. It interacts with enzymes such as tyrosinase and other cofactors involved in melanin synthesis. By inhibiting these enzymes, this compound affects the metabolic flux and reduces the levels of melanin and other related metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Once inside the cell, it can accumulate in specific compartments, such as the cytoplasm and endoplasmic reticulum, where it exerts its effects .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. It is primarily localized in the cytoplasm and endoplasmic reticulum, where it interacts with enzymes and other biomolecules. This localization is facilitated by specific targeting signals and post-translational modifications that direct it to these compartments .

properties

IUPAC Name |

4-octylbenzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O2/c1-2-3-4-5-6-7-8-12-9-10-13(15)11-14(12)16/h9-11,15-16H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPUHXNRAGDKQRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=C(C=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4041525 | |

| Record name | 4-Octylresorcinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6565-70-4 | |

| Record name | 4-Octylresorcinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6565-70-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Octylresorcinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006565704 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Octylresorcinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-OCTYLRESORCINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U6Q4P7022U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What does the research reveal about the stability of 6-Chloro-4-octylresorcinol at high temperatures?

A1: The research article [] investigates the thermal decomposition of 6-Chloro-4-octylresorcinol, a related compound to 4-Octylresorcinol. While the study doesn't directly analyze this compound, it highlights the potential for structural changes in this class of compounds when subjected to heat. This information is crucial for understanding storage conditions, potential synthesis byproducts, and the overall stability of these compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.